

Pivanex (AN-9) In Vivo Application Notes and Protocols for Mouse Models

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Compound of Interest					
Compound Name:	Pivanex				
Cat. No.:	B1678495	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivanex (AN-9), or pivaloyloxymethyl butyrate, is a prodrug of the short-chain fatty acid butyric acid. As a histone deacetylase (HDAC) inhibitor, **Pivanex** represents a class of epigenetic modifiers with therapeutic potential in oncology. Butyric acid itself has demonstrated anticancer properties, but its clinical utility is hampered by a short half-life and rapid metabolism. **Pivanex** is designed to overcome these pharmacological limitations, delivering the active butyric acid moiety to tumor cells more effectively.[1][2] In preclinical studies, **Pivanex** has been shown to be a potent inducer of malignant cell differentiation and inhibitor of tumor growth.[3] It has demonstrated anti-proliferative effects against a range of human tumor colonyforming units, including colorectal, breast, lung, ovarian, and melanoma cells.[4] These application notes provide a summary of the available in vivo dosage and administration information for **Pivanex** in mouse models and offer detailed protocols to guide researchers in their preclinical study design.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vivo administration of **Pivanex** in mice.



Mouse Model	Cancer Type	Administ ration Route	Dosage	Frequen cy	Vehicle	Key Findings	Referen ce
SMN∆7 SMA mice	Spinal Muscular Atrophy	Oral (gavage)	200 mg/kg	Twice daily	Not specified	Improved mean lifespan by 84.6%; Delayed onset of body mass loss by 94.9%	[5]
Balb/c mice	Myelomo nocytic Leukemi a (WEHI cells)	Not specified in vivo	Not specified in vivo	Not specified in vivo	Not specified in vivo	Marked reduction in tumorige nicity after 4 hours of ex vivo exposure to AN-9 prior to injection.	[6][7]
C57BL mice	Lewis Lung Carcinom a (3LLD12 2 subclone)	Not specified in vivo	Not specified in vivo	Not specified in vivo	Not specified in vivo	Almost complete diminish ment of tumorige nicity after 1 hour of ex vivo exposure	[6][7]



						to AN-9 prior to injection.	
Nude mice	Human Glioma Xenograf ts	Not specified	100 mg/kg	Single dose	Not specified	Broad peak of H3 histone acetylatio n 1.5-18 hours after administr ation.	[8]
Nude mice	Human Glioma Xenograf ts	Not specified	Not specified	Not specified	Not specified	Combinat ion with radiation significan tly inhibited tumor growth and prolonge d time to failure.	[8][9]

Experimental ProtocolsOral Administration of Pivanex in Mice

This protocol is based on a study using SMN Δ 7 SMA mice and can be adapted for cancer xenograft models.

Materials:

• Pivanex (AN-9)



- Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 mL)
- Scale for weighing mice
- Vortex mixer or sonicator

Procedure:

- Preparation of **Pivanex** Formulation:
 - Accurately weigh the required amount of Pivanex powder.
 - Prepare the desired vehicle. The choice of vehicle may require optimization for solubility and stability. Gentle heating or sonication may aid in dissolution.
 - Suspend or dissolve the **Pivanex** in the vehicle to achieve the final desired concentration (e.g., for a 200 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be weight-dependent).
 - Vortex or sonicate the formulation until a homogenous suspension or solution is achieved.
 Prepare fresh daily.
- Animal Dosing:
 - Weigh each mouse to determine the precise volume of the Pivanex formulation to be administered.
 - Gently restrain the mouse.
 - Insert the gavage needle carefully into the esophagus and deliver the formulation directly into the stomach.
 - Monitor the animal for any signs of distress during and after the procedure.



- Treatment Schedule:
 - Based on the available data, a twice-daily administration schedule can be considered.[5]
 The timing of administration should be consistent throughout the study.

Intravenous Administration of Pivanex in Mice (Representative Protocol)

While specific preclinical data for intravenous (IV) administration of **Pivanex** in mice is limited, a phase I human clinical trial utilized an intralipid formulation.[3] This protocol is a representative example for IV administration of a compound with similar characteristics in a mouse model.

Materials:

- Pivanex (AN-9)
- Sterile vehicle suitable for intravenous injection (e.g., Intralipid, saline with a solubilizing agent like DMSO and Tween 80)
- Insulin syringes with a 27-30 gauge needle
- Restraining device for mice (optional)
- Heat lamp (optional, for tail vein dilation)

Procedure:

- Preparation of Pivanex Formulation:
 - Prepare a sterile formulation of **Pivanex** in a suitable IV vehicle. The use of an intralipid emulsion, as in the clinical trial, or a solution containing a low percentage of DMSO and a surfactant like Tween 80 are common approaches for poorly soluble compounds.
 - \circ Ensure the final formulation is sterile and free of particulates. Filtration through a 0.22 μm filter may be necessary.
- Animal Dosing:

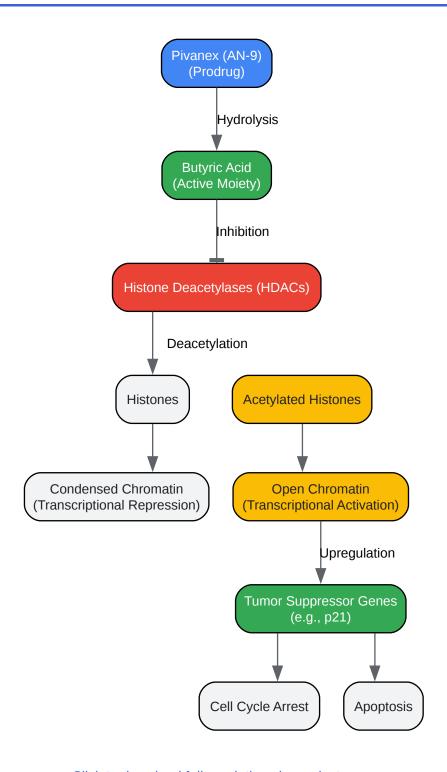


- Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.
- Place the mouse in a restraining device.
- Disinfect the tail with an alcohol swab.
- Carefully insert the needle into one of the lateral tail veins.
- Slowly inject the **Pivanex** formulation. The injection volume should typically not exceed 0.2 mL for a mouse.
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- · Treatment Schedule:
 - The treatment schedule will need to be determined based on the study objectives and the pharmacokinetic profile of **Pivanex**. A daily or every-other-day schedule could be a starting point for efficacy studies.

Signaling Pathways and Experimental Workflows Pivanex Mechanism of Action

Pivanex, as a prodrug of butyric acid, functions as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, **Pivanex** promotes histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of various genes, including tumor suppressor genes like p21.[9] This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]





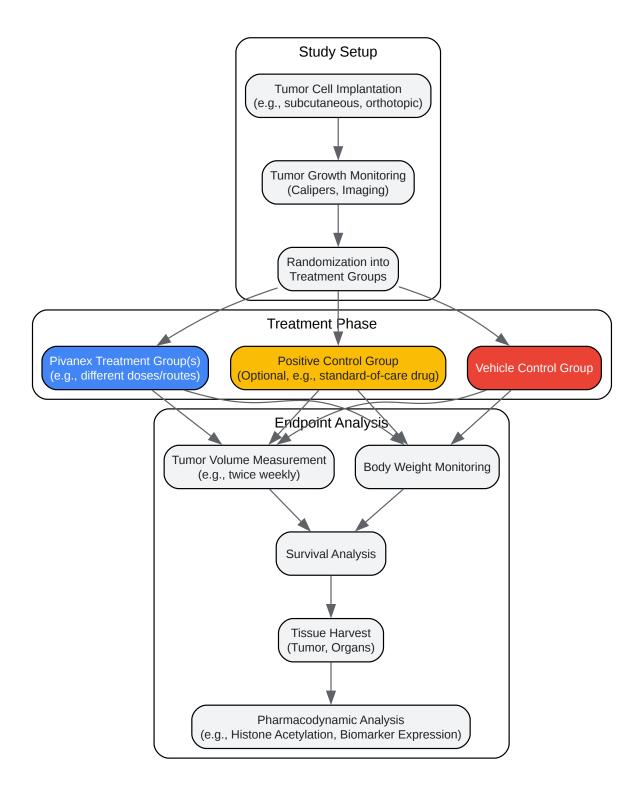
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Caption: **Pivanex** Mechanism of Action.

Experimental Workflow for In Vivo Efficacy Study



The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of **Pivanex** in a mouse xenograft model.





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Caption: In Vivo Efficacy Study Workflow.

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